8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine
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Description
Synthesis Analysis
The synthesis of purine derivatives can be achieved through various methods. In the first paper, novel conjugates of purine and 2-aminopurine with heterocyclic amines were synthesized using a 6-aminohexanoyl fragment to link the purine moiety at the 6-position. This was accomplished by nucleophilic substitution reactions or by coupling 6-(purin-6-ylamino)-6-hexanoic acid with nitrogen heterocycles . Although the specific synthesis of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The purine moiety is a key structural component that can be modified at various positions to yield derivatives with different properties. The papers do not provide specific details on the molecular structure of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine, but the synthesis of related compounds suggests that the purine ring can be functionalized to create diverse molecules with potential biological activities .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents attached to the purine ring. In the second paper, the synthesis of 6-benzyloxy purine derivatives is described, which involves the alkylation of 6-benzyloxy-9H-purin-2-ylamine with a fluorinated tosylethane . This indicates that purine derivatives can undergo alkylation reactions, which could be relevant for the synthesis and modification of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and affinity for biological targets, are important for their potential therapeutic applications. The second paper reports the in vitro affinity of synthesized purine derivatives for the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT), which is relevant for the resistance of tumor cells to certain anticancer drugs . While the specific properties of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine are not detailed, the affinity of related compounds for biological targets suggests that similar analyses could be conducted to determine its properties.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Roggen and Gundersen (2008) describes the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, including those similar to 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine. This research highlights the variations in amino/imino tautomer ratios and identifies the tautomers using NMR methods (Roggen & Gundersen, 2008).
Antitubercular Activity
- Mir et al. (2014) synthesized a series of benzfused heterocyclic derivatives, which included structures similar to 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine, and evaluated them for antitubercular activity. These compounds were found to inhibit Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Mir et al., 2014).
Antiviral Applications
- Krasnov et al. (2021) synthesized novel amides by coupling 6-[(9H-purin-6-yl)amino]hexanoic acid to heterocyclic amines, producing compounds structurally related to 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine. These compounds demonstrated moderate activity against influenza A virus, indicating potential applications in antiviral therapy (Krasnov et al., 2021).
Anti-Cancer Properties
- Schirrmacher et al. (2002) synthesized derivatives of 6-benzyloxy-9H-purin-2-ylamine, related to the compound , for evaluating the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase in tumor tissue. This research implies potential applications in cancer treatment and diagnosis (Schirrmacher et al., 2002).
Antimicrobial Activity
- Reddy & Reddy (2010) synthesized novel compounds related to 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine and evaluated their antibacterial and antifungal activities. The results indicated potential applications in treating bacterial and fungal infections (Reddy & Reddy, 2010).
properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylsulfanyl)-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c13-10-9-11(15-4-14-10)17-12(16-9)20-6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H3,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBDNSGYOVMKIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)SC3=NC4=NC=NC(=C4N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253748 |
Source
|
Record name | 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine | |
CAS RN |
873436-88-5 |
Source
|
Record name | 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873436-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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